molecular formula C26H22N4O4S B2890488 3-benzyl-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034205-04-2

3-benzyl-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2890488
CAS RN: 2034205-04-2
M. Wt: 486.55
InChI Key: PYCVNIZEYRRDDQ-UHFFFAOYSA-N
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Description

3-benzyl-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , were designed, synthesized, and evaluated for their in vitro antitumor activity. Some compounds in this series demonstrated significant broad-spectrum antitumor activity, with potency up to 1.5–3.0-fold more than the positive control 5-FU. Molecular docking studies indicated that these compounds might inhibit growth through interactions with the ATP binding sites of certain kinases, suggesting a potential mechanism of action for their antitumor effects (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Another study focused on novel 6,8-dibromo-4(3H)quinazolinone derivatives, including those related to the specified compound, demonstrating significant anti-bacterial and anti-fungal activities. The compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (M. Mohamed et al., 2010).

Anti-inflammatory and Analgesic Properties

Derivatives linked to the quinazolin-4-one ring, including structures similar to the queried compound, were synthesized and assessed for their analgesic and anti-inflammatory properties. Certain derivatives showed potent activities in animal models, suggesting their therapeutic potential in treating pain and inflammation (D. Dewangan et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of quinazolinone derivatives revealed compounds with moderate to high activities. This indicates a possible application in preventing oxidative stress-related diseases (A. Fadda et al., 2011).

Anticonvulsant Activity

A study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives, closely related to the queried compound, aimed to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. While the specific benzylsubstituted derivatives did not demonstrate significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in modulating anticonvulsant activity (Wassim El Kayal et al., 2022).

properties

IUPAC Name

3-benzyl-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-32-19-12-18(13-20(14-19)33-2)24-28-23(34-29-24)16-35-26-27-22-11-7-6-10-21(22)25(31)30(26)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCVNIZEYRRDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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